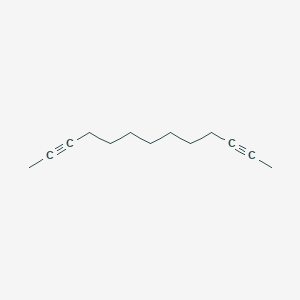![molecular formula C38H47Br2N3 B12588443 4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide CAS No. 467419-13-2](/img/structure/B12588443.png)
4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide is a complex organic compound that belongs to the bipyridinium family. This compound is characterized by its unique structure, which includes a bipyridinium core linked to an acridine moiety through an undecyl chain. The dibromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide typically involves a multi-step process. One common method is the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing aromatic and heterocyclic residues.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in UV-vis absorption spectra.
Substitution: The bipyridinium core can undergo substitution reactions, where different substituents can be introduced to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under conditions that promote nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield reduced bipyridinium derivatives, while substitution reactions produce various substituted bipyridinium compounds.
Scientific Research Applications
4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide involves its interaction with cellular membranes and redox-active sites. The bipyridinium core undergoes redox reactions, which can generate reactive oxygen species (ROS) that induce cellular damage. Additionally, the acridine moiety intercalates with DNA, disrupting replication and transcription processes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A simpler bipyridinium compound used in coordination chemistry and as a ligand in metal complexes.
3,3’-Bipyridine: Another bipyridinium isomer with different electronic properties and applications.
N,N’-Dialkyl-4,4’-bipyridinium (Viologens): Widely used in electrochromic devices and molecular machines due to their reversible redox properties.
Uniqueness
4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide is unique due to its combination of a bipyridinium core with an acridine moiety, which imparts distinct electrochemical and biological properties. This makes it particularly valuable in applications requiring both redox activity and DNA interaction.
Properties
CAS No. |
467419-13-2 |
|---|---|
Molecular Formula |
C38H47Br2N3 |
Molecular Weight |
705.6 g/mol |
IUPAC Name |
9-[11-[4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]undecyl]acridine;dibromide |
InChI |
InChI=1S/C38H47N3.2BrH/c1-2-3-26-40-28-22-32(23-29-40)33-24-30-41(31-25-33)27-16-10-8-6-4-5-7-9-11-17-34-35-18-12-14-20-37(35)39-38-21-15-13-19-36(34)38;;/h12-15,18-25,28-31H,2-11,16-17,26-27H2,1H3;2*1H/q+2;;/p-2 |
InChI Key |
CCXWTGZIHFQVEC-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCC3=C4C=CC=CC4=NC5=CC=CC=C53.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


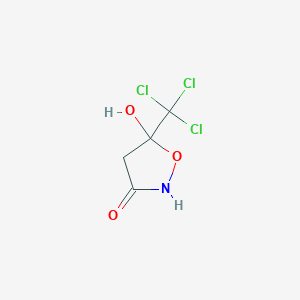
![3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid](/img/structure/B12588377.png)
propanedinitrile](/img/structure/B12588379.png)
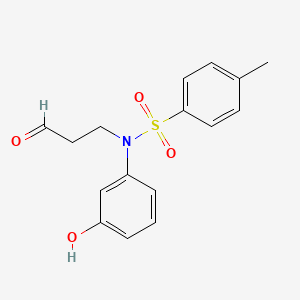
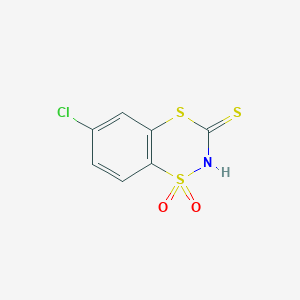
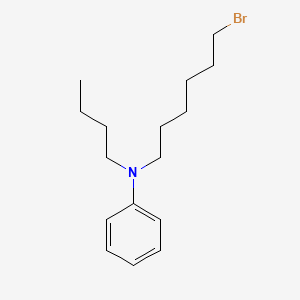
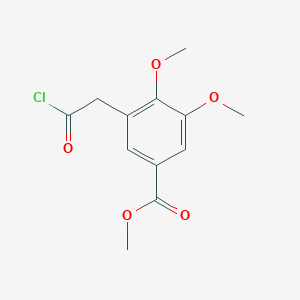
![2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12588398.png)
propanedinitrile](/img/structure/B12588399.png)
![Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]-](/img/structure/B12588406.png)
![5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole](/img/structure/B12588410.png)

